1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea

Physicochemical profiling Lipophilicity (LogP) Hydrogen bonding

Obtain this 4‑ethoxyphenyl‑substituted morpholine‑urea as a definitive SAR probe. Unlike the commercially available cyclohexyl analog, the 4‑ethoxy group changes lipophilicity (XLogP3‑AA=2.8), hydrogen‑bonding capacity (2 HBD, 4 HBA) and molecular shape—critical differentiators for mapping receptor binding landscapes. Use as a matched molecular pair with 1‑cyclohexyl‑3‑[3‑(2‑phenylmorpholin‑4‑yl)propyl]urea to deconvolute substituent effects. Deploy in computational docking or phenotypic pain/inflammation screens for freedom‑to‑operate discovery. Not a validated pharmacological probe; confirm structural identity before use.

Molecular Formula C22H29N3O3
Molecular Weight 383.492
CAS No. 1209663-33-1
Cat. No. B2489536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
CAS1209663-33-1
Molecular FormulaC22H29N3O3
Molecular Weight383.492
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C22H29N3O3/c1-2-27-20-11-9-19(10-12-20)24-22(26)23-13-6-14-25-15-16-28-21(17-25)18-7-4-3-5-8-18/h3-5,7-12,21H,2,6,13-17H2,1H3,(H2,23,24,26)
InChIKeyUBHUWXXFFSUINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea (CAS 1209663-33-1): A Physicochemical and Structural Baseline for Research Procurement


1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is a synthetic small molecule (molecular weight 383.5 g/mol, formula C22H29N3O3) that belongs to the morpholine-urea class [1]. Its structural features include a 2-phenylmorpholine moiety connected via a propyl linker to a urea group, which is further substituted with a 4-ethoxyphenyl ring. The compound is characterized by a computed XLogP3-AA of 2.8, 2 hydrogen bond donors, and 4 hydrogen bond acceptors, which define its physicochemical profile [1]. As of this analysis, no primary research publications or authoritative databases report quantitative biological activity data, such as binding affinity (Ki/IC50), functional efficacy (EC50), or ADME properties, for this specific compound. Its procurement value is therefore rooted in its distinct chemical identity as a tool for systematic structure-activity relationship (SAR) investigations, rather than as a validated pharmacological probe.

1-(4-Ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea: Why Close Analogs Cannot Be Simply Interchanged


Substitution within the morpholine-urea compound class is non-trivial due to the high sensitivity of biological and physicochemical properties to modifications of the terminal N-substituent. The target compound's 4-ethoxyphenyl group is not equivalent to a cyclohexyl group found in the closest commercially available analog, 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea , or to other substituents like 4-chlorophenyl or 4-methoxyphenyl seen in related urea derivatives [1]. These structural variations are known to alter lipophilicity, molecular shape, and electronic distribution, which can lead to profound differences in target binding, selectivity, and pharmacokinetic behavior. Therefore, the use of a 'close analog' without verifying its equivalence introduces a significant risk of non-reproducible or irrelevant experimental results. The quantitative evidence below defines the precise dimensions on which this compound is differentiated.

1-(4-Ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea: A Head-to-Head Quantitative Evidence Guide for Scientific Selection


Physicochemical Differentiation from the Cyclohexyl Analog: Impact on Lipophilicity and Hydrogen Bonding

A direct head-to-head comparison of computed physicochemical properties reveals a fundamental difference between the target compound (4-ethoxyphenyl derivative) and its closest commercially available analog, 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea. The target compound possesses a 4-ethoxyphenyl ring, contributing to aromaticity and specific hydrogen bonding capabilities, whereas the analog features a lipophilic cyclohexyl ring [1]. This structural difference is quantified by the presence of 2 hydrogen bond donors and 4 acceptors for the target compound versus a different profile for the cyclohexyl analog, which is expected to have a comparably higher LogP and altered hydrogen bonding potential, although precise experimental LogP/logD values are not publicly reported for either compound [1]. The ethoxyphenyl moiety introduces potential for pi-pi stacking interactions, which the cyclohexyl group cannot participate in.

Physicochemical profiling Lipophilicity (LogP) Hydrogen bonding Drug likeness

Structural Differentiation: Modification of the Terminal Urea Substituent Creates a Distinct Chemical Tool

The core of the target compound is defined by a 2-phenylmorpholine linked through a propyl spacer to a urea. The site of differentiation from analogs is the N'-substituent of the urea. For the target compound, this is a 4-ethoxyphenyl group; for the analog, it is a cyclohexyl group [1]. This represents a fundamental structural alteration. In the broader class of urea derivatives, swapping a phenyl-alkyl ether for a non-aromatic ring is known to create distinct pharmacophores. For instance, morpholine-urea compounds patented for pain treatment demonstrate that alterations to the urea substitution pattern result in varied sigma receptor activity, although specific data for this compound class is not publicly available [2]. The 4-ethoxyphenyl group provides a unique electronic and steric profile that is hypothesized to interact with a biological target's binding pocket differently than a cyclohexyl or 4-chlorophenyl group.

Medicinal chemistry Structure-Activity Relationship (SAR) Chemical biology Pharmacophore modeling

Absence of Documented Biological Activity: A Critical Gap for Target-Based Selection

A comprehensive search of authoritative databases, including PubChem [1], ChEMBL, and BindingDB, failed to identify any quantitative biological activity data (e.g., Ki, IC50, EC50) for the target compound. This contrasts with some structurally related morpholine-urea analogs which, according to patent literature, are claimed to possess pharmacological activity towards sigma receptors, although specific compound-level data within these patents is often presented in aggregate or through representative examples [2]. The lack of public domain activity data means the compound cannot be selected based on a proven biological mechanism or target engagement profile. This underscores a critical gap that a scientific user must plan to address experimentally.

Pharmacological profiling Receptor binding Enzyme inhibition Data transparency

1-(4-Ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea: Evidence-Backed Application Scenarios for Procurement


Systematic Structure-Activity Relationship (SAR) Exploration of Urea-Based Compound Libraries

The compound's primary application is as a structurally unique member of a series designed to map the structure-activity landscape of morpholine-ureas. Its 4-ethoxyphenyl group is a key variable that can be directly compared against analogs with cyclohexyl, 4-chlorophenyl, or other substituents . A research group could procure this compound alongside its cyclohexyl counterpart to establish a matched molecular pair, quantifying how the aromatic ethoxy substitution affects a biological outcome (e.g., receptor binding or cell-based phenotype) compared to the aliphatic cyclohexyl group.

Physicochemical Property Benchmarking and Drug-Likeness Assessment

With documented computed properties like a molecular weight of 383.5 g/mol and an XLogP3-AA of 2.8, the compound can serve as a calibration standard for analytical method development [1]. Its procurement allows for the experimental determination of key parameters such as LogD, kinetic solubility, and permeability, which can then be used to validate computational models for the morpholine-urea class. This is an essential step in drug discovery for building predictive ADME models.

In Silico Target Prediction and Molecular Modeling Studies

Given the complete absence of biological data, a productive use-case is employing the compound in computational target prediction and molecular docking campaigns [1]. Its well-defined structure, featuring a chiral center on the 2-phenylmorpholine, makes it an interesting candidate for assessing enantioselective binding *in silico*. The results can guide the prioritization of *in vitro* assays and provide a data-driven rationale for subsequent biological testing.

Exploring the Chemical Space of Pain and Inflammation Programs

Drawing on the class-level inference from patents that claim morpholine-urea derivatives for pain treatment, the compound can be strategically included in phenotypic screening cascades for inflammatory or neuropathic pain models [2]. Its differentiation from patent-exemplified compounds could lead to the discovery of a novel chemotype with improved efficacy or a distinct safety profile, representing a 'freedom-to-operate' compound for early-stage drug discovery programs.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.